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molecular formula C10H7F3N2O B8323865 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole

3-Trifluoromethyl-4-phenyl-5-aminoisoxazole

Cat. No. B8323865
M. Wt: 228.17 g/mol
InChI Key: ZKDICZCQPILSOB-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

A crude product was obtained according to the same procedure as described in Example 1 except that α-(trifluoroacetyl)phenylacetonitrile (23.12 g, 0.10 mole) was used. Crude yield: 3.69 g (16.2%). According to the measurement of NMR, it was found that this compound contained 83.2% of the title compound and 11.8% of 3-trifluoromethyl-4-phenyl-5-aminoisoxazole. The crude product was purified by column chromatography on silica gel as described in Example 1 to give the title compound (3.06 g, 13.4%) as colorless crystals, m.p. 91.5°-92.0° C.
Quantity
23.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([CH:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]#[N:7])=[O:4].FC(F)(F)C1C(C2C=CC=CC=2)=C(N)O[N:19]=1>>[F:1][C:2]([F:14])([F:15])[C:3]1[O:4][N:7]=[C:6]([NH2:19])[C:5]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
23.12 g
Type
reactant
Smiles
FC(C(=O)C(C#N)C1=CC=CC=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NOC(=C1C1=CC=CC=C1)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C(=NO1)N)C1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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